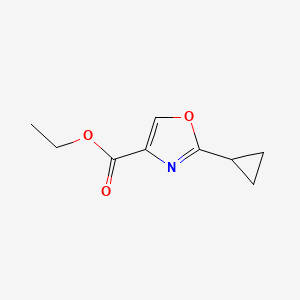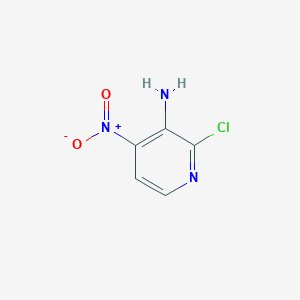
1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals . The compound can undergo reactions like cyclization and amination to produce substituted piperidines, which are essential for drug construction.
Pharmacological Applications
Piperidine derivatives, synthesized from compounds like 1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone , are present in over twenty classes of pharmaceuticals . They exhibit a wide range of biological activities and are used in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and more.
Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
This compound is used in the creation of DPP-IV inhibitors, which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-IV. They are used to treat diabetes by prolonging the active incretin levels in the body .
Anti-Cancer Research
The aminopiperidine moiety of 1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone is significant in the design of kinase inhibitors, which are important in cancer treatment. For instance, it has been used in the design of dual inhibitors for ALK and ROS1 kinases, which are implicated in certain types of cancer .
Mechanism of Action
Target of Action
Similar compounds, such as those containing a 3-aminopiperidin-1-yl group, have been found to interact with dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels.
Mode of Action
Based on the action of similar compounds, it may act as an inhibitor of its target enzyme, dpp-4 . By inhibiting DPP-4, it could potentially increase the concentration of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
If it acts similarly to other dpp-4 inhibitors, it could affect the incretin system, which is involved in glucose homeostasis .
Result of Action
If it acts as a dpp-4 inhibitor, it could potentially lead to decreased blood glucose levels by increasing the concentration of incretin hormones .
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-2-5(11)4-12/h5H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIJZWLFINIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)

